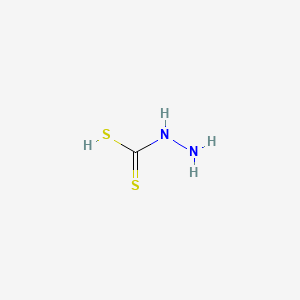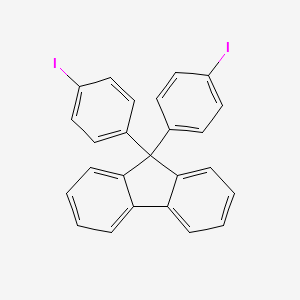
6-Methyl-thio-guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-thio-guanosine is a thiopurine derivative, structurally related to guanosine. Thiopurines, including this compound, have been widely studied for their therapeutic potential, particularly in the treatment of certain cancers and immunological disorders
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-thio-guanosine typically involves the protection of guanosine’s hydroxyl groups, followed by the introduction of a thio group at the 6-position. One common method starts with the protection of the three hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers. The Lawesson reagent is then used to transform the 6-oxo group into a 6-thio group, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar protection and transformation steps as described above, with optimization for yield and purity.
化学反应分析
Types of Reactions
6-Methyl-thio-guanosine undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thio group.
Substitution: The thio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
科学研究应用
6-Methyl-thio-guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of certain cancers and inflammatory diseases
Industry: Its unique properties make it useful in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 6-Methyl-thio-guanosine involves its incorporation into cellular nucleic acids. Once inside the cell, it is converted into its active triphosphate form, which can be incorporated into DNA and RNA. This incorporation disrupts normal nucleic acid function, leading to cell death. The compound also inhibits key enzymes involved in nucleic acid metabolism, further contributing to its cytotoxic effects .
相似化合物的比较
Similar Compounds
6-Mercaptopurine: Another thiopurine derivative used in the treatment of leukemia.
Azathioprine: A prodrug that is converted into 6-Mercaptopurine in the body.
6-Thioguanine: Similar in structure and function to 6-Methyl-thio-guanosine, used in cancer treatment.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for distinct interactions with cellular components. Its methyl-thio group provides unique reactivity compared to other thiopurines, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
4914-73-2 |
|---|---|
分子式 |
C11H15N5O4S |
分子量 |
313.34 g/mol |
IUPAC 名称 |
2-(2-amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4S/c1-21-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) |
InChI 键 |
SQLCLIXUUBBOOP-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
规范 SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Key on ui other cas no. |
4914-73-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)










![Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-](/img/structure/B3052879.png)
![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)

